![molecular formula C10H21F3N2 B15299926 n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine](/img/structure/B15299926.png)
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine
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Overview
Description
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine is a synthetic organic compound with the molecular formula C10H21F3N2. It is characterized by the presence of trifluoromethyl groups and diamine functionality, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine can be compared with other similar compounds, such as:
n3-Ethyl-4,4,4-trifluorobutane-1,3-diamine: Lacks the isobutyl group, resulting in different chemical and biological properties.
n3-Isobutyl-4,4,4-trifluorobutane-1,3-diamine: Lacks the ethyl group, leading to variations in reactivity and applications.
n3-Ethyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine: Contains a methyl group instead of an isobutyl group, affecting its overall behavior and uses.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H21F3N2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-N-ethyl-4,4,4-trifluoro-3-N-(2-methylpropyl)butane-1,3-diamine |
InChI |
InChI=1S/C10H21F3N2/c1-4-15(7-8(2)3)9(5-6-14)10(11,12)13/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
VPACBTVHXOPQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)C(CCN)C(F)(F)F |
Origin of Product |
United States |
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